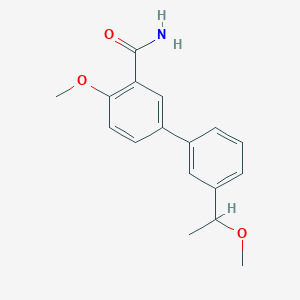

![molecular formula C11H11N3O2S B5512238 6-[(4-甲基苯甲基)硫代]-1,2,4-三嗪-3,5(2H,4H)-二酮](/img/structure/B5512238.png)

6-[(4-甲基苯甲基)硫代]-1,2,4-三嗪-3,5(2H,4H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

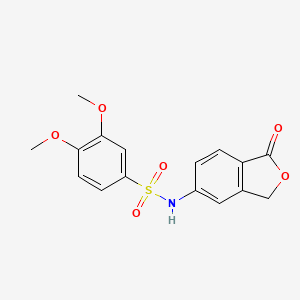

The compound "6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione" belongs to a class of chemicals known for their versatile applications in chemistry due to their unique structural and functional characteristics. These compounds are synthesized through various chemical reactions, employing different catalysts and conditions to achieve the desired molecular structure and properties.

Synthesis Analysis

The optimized synthesis of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione involves the reaction of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide and potassium carbonate in dry acetone using 18-crown-6-ether as a catalyst. This method affords good yields and provides a convenient pathway for producing compounds with specific molecular structures (Hwang et al., 2017).

Molecular Structure Analysis

The molecular structure of the synthesized compounds, particularly compound 3 (a derivative closely related to the requested compound), was characterized using various techniques, including 1H- and 13C-NMR, MS spectrum, IR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction experiments further verified the structure, indicating a monoclinic space group with specific cell dimensions and a tight stabilization through intermolecular interactions (Hwang et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving triazine derivatives can lead to various transformation pathways depending on the reactants used. For instance, reactions under phase-transfer catalytic conditions can yield substituted 5-acetyluracils and thioxo-triazine-diones, demonstrating the synthetic utility and versatility of these compounds in producing a range of chemical entities (Singh et al., 1992).

Physical Properties Analysis

The physical properties, such as crystallization and density, of these compounds are determined through detailed analysis of their molecular structure. For example, the density and crystal structure details provide insights into the molecular arrangement and stability of the compound under study, which are crucial for understanding its reactivity and potential applications (Hwang et al., 2017).

Chemical Properties Analysis

The chemical properties of triazine derivatives, including reactivity patterns and interaction capabilities, are closely related to their molecular structure. These properties can be explored through reactions with various reagents, revealing functionalities and potential for further chemical modifications. Studies on these compounds often involve exploring their reactivity towards different types of chemical agents, providing a comprehensive understanding of their chemical behavior (Singh et al., 1992).

科学研究应用

合成和结构表征

- 化合物“4-苯甲基-1,2,4-三嗪-3,5(2H,4H)-二酮”及其衍生物是通过1,2,4-三嗪-3,5(2H,4H)-二酮与苄基溴和碳酸钾的反应合成的。这些方法以良好的收率提供化合物,其特征在于NMR、MS光谱、IR光谱和元素分析。这些化合物的分子结构已通过X射线衍射验证,证明了它们的结晶性质以及稳定其晶体结构的相互作用(Hwang等,2017)。

抗氧化性能

- 1,2,4-三嗪-3,5(2H,4H)-二酮的衍生物已被制备出来,并对其作为聚合物和其他高分子量材料的抗氧化剂的用途进行了评估。这些化合物,特别是那些使用受阻酚制成的化合物,在保护材料免受氧化损伤方面显示出特别的有效性,表明它们在各种工业应用中作为稳定剂的潜力(Garman,1981)。

抗胸苷磷酸化酶和抗血管生成活性

- 对1,2,4-三唑并[1,5-a][1,3,5]三嗪-5,7-二酮及其5-硫代类似物的衍生物的构效关系研究揭示了它们对胸苷磷酸化酶的抑制活性,与参考化合物相当或优于参考化合物。这些发现表明这些衍生物在抑制血管生成(这是肿瘤生长和转移的关键过程)中的潜在治疗应用。选定的化合物还对乳腺癌细胞中血管生成标志物(包括VEGF和MMP-9)的表达产生了显着影响(Bera等,2013)。

化学反应和转化

- 该化合物参与了各种化学反应,突出了其在有机合成中的多功能性。例如,在特定条件下将3-烷基-6-甲基-1,3-恶嗪-2,4(3H)-二酮转化为6-取代的5-乙酰尿嘧啶和6-硫代-1,3,5-三嗪-2,4(1H,3H,5H)-二酮,证明了该化合物在合成具有潜在生物活性的杂环化合物中的作用(Singh等,1992)。

属性

IUPAC Name |

6-[(4-methylphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-7-2-4-8(5-3-7)6-17-10-9(15)12-11(16)14-13-10/h2-5H,6H2,1H3,(H2,12,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCHZGNGUXNKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NNC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)

![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)

![5-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5512186.png)

![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)

![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)

![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)

![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)